molecular formula C19H17N5O2S B6469641 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640877-85-4

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

货号: B6469641
CAS 编号: 2640877-85-4
分子量: 379.4 g/mol
InChI 键: SJXTWQJXRYEXRZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic small molecule featuring an imidazo[1,2-b]pyridazine core substituted with a methyl group at position 2 and a carboxamide group at position 6. The carboxamide nitrogen is further functionalized with a [2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl moiety. The 4-methoxyphenyl-thiazole substituent may enhance solubility and target binding compared to halogenated analogs, while the methyl group on the imidazo[1,2-b]pyridazine core could influence metabolic stability .

属性

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-12-10-24-17(21-12)8-7-16(23-24)18(25)20-9-14-11-27-19(22-14)13-3-5-15(26-2)6-4-13/h3-8,10-11H,9H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXTWQJXRYEXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NCC3=CSC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Mode of Action

Based on its structural similarity to indole and thiazole derivatives, it can be inferred that it may interact with its targets through a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can lead to conformational changes in the target proteins, potentially altering their function and leading to the observed biological effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole and thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the broad spectrum of biological activities associated with indole and thiazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects. These could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, inhibition of tuberculosis, regulation of blood glucose levels, prevention of malaria infection, and inhibition of cholinesterase activity.

相似化合物的比较

Comparison with Similar Compounds

The compound is compared to structurally related molecules to highlight key differences in pharmacophores, physicochemical properties, and inferred pharmacological profiles.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
N-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylimidazo[1,2-b]pyridazine-6-carboxamide (Target Compound) Imidazo[1,2-b]pyridazine - 2-Methyl
- [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl carboxamide
~395 (estimated) Enhanced solubility (methoxy group), potential kinase inhibition
N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide Imidazo[1,2-b]pyridazine - 2-Cyclopropyl
- 4-Chloro-2-fluorophenyl carboxamide
330.74 Higher lipophilicity (Cl/F substituents), possible improved metabolic stability
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide Imidazo[1,2-a]pyridine - Pyrid-2-yl at position 6
- Phenyl carboxamide
~330 (estimated) Different core (pyridine vs. pyridazine); may alter binding pocket interactions
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide Triazolo[4,3-b]pyridazine - 6-Methoxy
- 4-Pyridinyl-thiazol-2-yl butanamide
~420 (estimated) Triazole core increases rigidity; thiazole for target interaction
2-Fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1,2,4]triazin-2-yl}benzamide Imidazo[1,2-b][1,2,4]triazine - Quinolin-6-ylmethyl
- Fluoro-N-methylbenzamide
~450 (estimated) Bulky quinoline substituent; triazine core may reduce solubility

Key Observations:

Substituent Effects: The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to halogenated phenyl groups (e.g., 4-chloro-2-fluorophenyl in ). Bulky substituents like quinolin-6-ylmethyl () may enhance target affinity but compromise pharmacokinetics due to increased molecular weight.

Pharmacological Implications :

  • The cyclopropyl group in could enhance metabolic stability by resisting oxidative degradation, whereas the methyl group in the target compound offers steric hindrance without significant metabolic liability.
  • Thiazole-containing analogs (, target compound) may target cysteine-rich kinase domains through sulfur-mediated interactions.

ADME Profile :

  • The methoxy group in the target compound may reduce cytochrome P450-mediated metabolism compared to halogenated analogs ().
  • Higher molecular weight and logP in triazolo-pyridazine derivatives () could limit blood-brain barrier penetration.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。